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Introduction

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM)
proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and
hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a pivotal event in
liver fibrogenesis.[1][2] Three-dimensional (3D) liver organoids, which are self-organizing
structures composed of various hepatic cell types, have emerged as highly relevant in vitro
models for studying liver diseases and testing drug efficacy.[3][4][5] These models recapitulate
the complex cell-cell and cell-matrix interactions of the native liver more accurately than
traditional 2D cell cultures.[3][4]

Hydronidone is a novel anti-fibrotic agent that has shown promise in treating liver fibrosis.[6][7]
[8] Its mechanism of action involves the inhibition of HSC activation by upregulating Smad?7,
which promotes the degradation of the TGF-[3 receptor | (TGFBRI), thereby inhibiting the
canonical TGF-3/Smad signaling pathway.[6] Additionally, Hydronidone inhibits the p38y
kinase, another key player in the fibrotic process.[9] This application note provides a detailed
protocol for establishing a 3D liver organoid model to induce fibrosis and to evaluate the
therapeutic efficacy of Hydronidone.
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Experimental Workflow

The overall experimental workflow consists of four main stages:

o Establishment of Human Liver Organoids: Deriving and culturing liver organoids from human
pluripotent stem cells (hPSCs) or primary liver tissue.

 Induction of Fibrosis: Treating the mature liver organoids with a pro-fibrotic agent, such as
Transforming Growth Factor-beta 1 (TGF-31), to induce a fibrotic phenotype.

o Hydronidone Treatment: Administering various concentrations of Hydronidone to the
fibrotic organoid model to assess its anti-fibrotic effects.

o Efficacy Assessment: Evaluating the extent of fibrosis reversal through molecular, protein,

and histological analyses.
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Caption: High-level overview of the experimental workflow.
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Detailed Experimental Protocols
Protocol 1: Establishment of Human Liver Organoids

This protocol is based on established methods for generating liver organoids from human
pluripotent stem cells (hPSCs).[10][11][12]

Materials:

e Human pluripotent stem cells (hPSCs)

e hPSC maintenance medium

o Definitive endoderm (DE) differentiation kit

» Hepatoblast differentiation medium (Advanced DMEM/F12, 1x N-2 supplement, 1x B-27
supplement, 50 ng/mL HGF, 20 ng/mL FGF4)

 Liver organoid growth medium (Advanced DMEM/F12, 1x N-2 supplement, 1x B-27
supplement, 50 ng/mL EGF, 100 ng/mL HGF, 10 uM A83-01, 10 uM Forskolin)

e Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)[13]
o Cell dissociation reagent (e.g., TrypLE™ Express)

o 24-well culture plates

Procedure:

o DE Differentiation: Culture hPSCs to 80-90% confluency and differentiate them into definitive
endoderm using a commercially available kit according to the manufacturer's instructions.
This typically takes 3-4 days.

o Hepatoblast Specification: Culture the DE cells in hepatoblast differentiation medium for 5-7
days. The medium should be changed every other day.

» Hepatoblast Expansion and Organoid Formation: a. Dissociate the hepatoblasts into small
clusters using a cell dissociation reagent. b. Resuspend the cell clusters in ice-cold
basement membrane matrix at a density of 1x10”5 cells per 50 pL of matrix. c. Plate 50 pL
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domes of the cell-matrix suspension into the center of each well of a pre-warmed 24-well
plate. d. Incubate at 37°C for 20-30 minutes to allow the domes to solidify. e. Gently add 500
uL of liver organoid growth medium to each well.

e Organoid Maturation: Culture the organoids for 10-14 days to allow for maturation. Change
the medium every 2-3 days. Mature organoids should exhibit a complex, multi-lobular
morphology.

Protocol 2: Induction of Fibrosis in Liver Organoids

This protocol describes the induction of a fibrotic phenotype in mature liver organoids using
TGF-B1, a key pro-fibrotic cytokine.[2][5]

Materials:

Mature liver organoids (from Protocol 1)

Liver organoid growth medium

Recombinant human TGF-1 (stock solution at 10 pg/mL)

Phosphate-buffered saline (PBS)

Procedure:

Culture mature liver organoids for at least 10 days as described in Protocol 1.

Prepare fresh liver organoid growth medium containing 10 ng/mL of TGF-f31.

Carefully aspirate the old medium from the organoid cultures.

Add 500 pL of the TGF-1-containing medium to each well.

Culture the organoids for an additional 72 hours to induce fibrosis. A control group of
organoids should be cultured in medium without TGF-31.

Protocol 3: Hydronidone Treatment
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This protocol details the treatment of fibrotic liver organoids with Hydronidone to assess its
therapeutic potential.

Materials:

Fibrotic liver organoids (from Protocol 2)

Control liver organoids (from Protocol 2)

Hydronidone (stock solution at 10 mM in DMSO)

Liver organoid growth medium with 10 ng/mL TGF-31

Liver organoid growth medium (for control)
Procedure:

o Prepare a serial dilution of Hydronidone in the appropriate medium (with TGF-B1 for fibrotic
organoids, without for control organoids) to achieve final concentrations of 1 uM, 10 uM, and
50 uM. Ensure the final DMSO concentration is less than 0.1% in all conditions.

e Set up the following experimental groups:
o Healthy Control: Organoids cultured in standard growth medium.

o Fibrotic Control (Vehicle): TGF-B1-treated organoids cultured with medium containing
0.1% DMSO.

o Hydronidone Treatment Groups: TGF-B1-treated organoids cultured with medium
containing 1 uM, 10 uM, or 50 uM Hydronidone.

o Aspirate the medium from the organoid cultures and replace it with 500 pL of the
corresponding treatment medium.

o Culture the organoids for 48-72 hours.

Protocol 4: Efficacy Assessment

This protocol outlines the methods to evaluate the anti-fibrotic efficacy of Hydronidone.
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1. Quantitative Real-Time PCR (gqRT-PCR) for Gene Expression Analysis:

e Procedure: a. Harvest organoids from each treatment group and extract total RNA using a
suitable kit. b. Synthesize cDNA from the extracted RNA. c. Perform qRT-PCR using primers
for key fibrotic markers (e.g., ACTA2 (a-SMA), COL1A1, TIMP1) and housekeeping genes
(e.g., GAPDH, ACTB). d. Analyze the relative gene expression using the AACt method.

2. Western Blot for Protein Expression Analysis:

e Procedure: a. Lyse harvested organoids to extract total protein. b. Determine protein
concentration using a BCA assay. c. Separate proteins by SDS-PAGE and transfer them to a
PVDF membrane. d. Probe the membrane with primary antibodies against a-SMA, Collagen
I, and a loading control (e.g., B-actin). e. Incubate with HRP-conjugated secondary
antibodies and visualize using a chemiluminescence detection system. f. Quantify band
intensities using densitometry software.

3. Histological Analysis (Sirius Red Staining):

e Procedure: a. Fix organoids in 4% paraformaldehyde. b. Embed the fixed organoids in
paraffin and section them. c. Deparaffinize and rehydrate the sections. d. Stain with Picro-
Sirius Red solution to visualize collagen fibers. e. Image the stained sections using a light
microscope and quantify the red-stained area using image analysis software.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments.

Table 1: Relative Gene Expression of Fibrotic Markers
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ACTA2 (a-SMA) COL1A1 Fold

Treatment Group TIMP1 Fold Change
Fold Change Change

Healthy Control 1.0+0.2 1.0+0.1 1.0+0.3

Fibrotic Control

_ 85+11 10.2+15 6.8+0.9

(Vehicle)

Hydronidone (1 pM) 6.2+0.8 75+£1.0 51+0.7

Hydronidone (10 puM) 3.1+05 3.8+0.6 25104

Hydronidone (50 puM) 15+0.3 19+04 1.3+£0.2

Table 2: Quantification of Protein Expression

a-SMA Protein Level Collagen | Protein Level
Treatment Group ) .

(Relative to Control) (Relative to Control)
Healthy Control 1.0+0.1 1.0+0.2
Fibrotic Control (Vehicle) 7.8+0.9 9.1+1.2
Hydronidone (1 pM) 59+0.7 6.8+£0.9
Hydronidone (10 puM) 28+04 3.2+05
Hydronidone (50 puM) 1.3+0.2 15+0.3

Table 3: Histological Quantification of Collagen Deposition

Treatment Group Sirius Red Positive Area (%)
Healthy Control 25105

Fibrotic Control (Vehicle) 25.8+3.1

Hydronidone (1 pM) 182+25

Hydronidone (10 puM) 9.7+1.8

Hydronidone (50 pM) 41+0.8
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Mechanism of Action of

Hydronidone

Hydronidone exerts its anti-fibrotic effects primarily by modulating the TGF-3 signaling

pathway, a central driver of liver fibrosis.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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